molecular formula C7H5N3O4S B091013 3-Azidosulfonylbenzoic acid CAS No. 15980-11-7

3-Azidosulfonylbenzoic acid

Cat. No. B091013
CAS RN: 15980-11-7
M. Wt: 227.2 g/mol
InChI Key: GZNPNQZOGITHGL-UHFFFAOYSA-N
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Description

3-Azidosulfonylbenzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do mention related sulfonyl and azide functional groups, which are relevant to the structure of 3-azidosulfonylbenzoic acid. For instance, azides are mentioned as intermediates in the synthesis of various compounds, such as azidoacylbenzotriazoles , and sulfonyl groups are part of the structure of compounds like 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives . These functional groups are important in synthetic chemistry due to their reactivity and utility in forming diverse chemical structures.

Synthesis Analysis

The synthesis of compounds containing azide and sulfonyl groups can be complex and requires specific reagents and conditions. For example, benzotriazol-1-yl-sulfonyl azide is used for diazotransfer reactions to synthesize various azides, including α-azido acids . Similarly, the synthesis of azidodifluoromethyl phenyl sulfone demonstrates the use of sulfonyl azides in the preparation of fluorinated azide compounds . Although these papers do not describe the synthesis of 3-azidosulfonylbenzoic acid specifically, they provide insight into the general methods that could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of 3-azidosulfonylbenzoic acid would consist of a benzoic acid core with an azide (N3) group and a sulfonyl (SO2) group attached to the benzene ring. The papers provided do not directly analyze the molecular structure of this specific compound, but they do discuss the structural characterization of related compounds using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Azides and sulfonyl groups are known to participate in various chemical reactions. The azide group, for instance, is known for its participation in azide-alkyne cycloaddition reactions, which are a cornerstone of click chemistry . The sulfonyl group is a common moiety in sulfonamides and can be involved in reactions to form derivatives such as oxadiazoles . While the specific reactions of 3-azidosulfonylbenzoic acid are not detailed in the provided papers, the reactivity of these functional groups suggests that it could be used in a variety of synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-azidosulfonylbenzoic acid, such as solubility, melting point, and reactivity, are not directly reported in the provided papers. However, the properties of azides and sulfonyl compounds in general indicate that 3-azidosulfonylbenzoic acid would likely be a solid at room temperature and could be sensitive to thermal or photochemical decomposition due to the presence of the azide group . The sulfonyl group could confer some degree of water solubility, depending on the specific structure and substituents present .

Scientific Research Applications

  • Colorimetric Determination of Elements : Arsenazo III, a compound related to 3-Azidosulfonylbenzoic acid, has been used for the photometric determination of elements like thorium, zirconium, uranium, and rare earths due to its sensitive color reactions with these elements (Savvin, 1961).

  • Synthesis in Flow Reactors : Hydrazoic acid, closely related to azidosulfonyl derivatives, was utilized for the synthesis of tetrazoles and azidoethyl acylamides in a continuous flow format, demonstrating safe handling of potentially explosive chemicals (Gutmann et al., 2012).

  • Magnetic Nanocatalyst Development : 2-Aminoethanesulfonic acid, structurally similar to azidosulfonyl derivatives, was immobilized on nanoparticles for the efficient synthesis of tetrazoles, highlighting the role of these compounds in catalysis and nanotechnology (Ghasemzadeh & Akhlaghinia, 2017).

  • Pharmacological Studies : Derivatives of azidosulfonylbenzoic acid, like HASBA and AMASBA, showed significant analgesic, antipyretic, and anti-inflammatory activities, suggesting their potential in pharmaceutical applications (Fadeyi et al., 2004).

  • Sulfhydryl Group Determination : Aromatic disulfides related to azidosulfonyl compounds have been synthesized for determining sulfhydryl groups in biological materials, indicating their analytical chemistry applications (Ellman, 1959).

  • Biological Activity of Carbazole Derivatives : Azidosulfonyl derivatives have been evaluated for their biological activity, especially in relation to bacteria, showcasing their relevance in microbiological research (Al Sultani, 2010).

  • Ionic Liquid Catalysts : Disulfonic acid imidazolium derivatives, similar in function to azidosulfonyl compounds, have been employed as catalysts in various organic syntheses, illustrating their utility in green chemistry (Shirini & Khaligh, 2013).

  • Xanthene Derivative Synthesis : Similarly, 1,3-disulfonic acid imidazolium hydrogen sulfate has been used as a catalyst for synthesizing xanthene derivatives under solvent-free conditions (Shirini et al., 2014).

  • Hydrazoic Acid Studies : The molecular structure of hydrazoic acid, which is structurally related to azidosulfonyl compounds, has been determined, contributing to our understanding of such compounds (Evers et al., 2011).

  • Coumarin Synthesis : The use of 1,3-disulfonic acid imidazolium hydrogen sulfate in the synthesis of coumarins highlights the role of related compounds in organic synthesis (Shirini et al., 2015).

Safety And Hazards

3-Azidosulfonylbenzoic acid, like many chemical substances, should be handled with care to avoid potential hazards. It’s important to follow safety guidelines when handling this substance, including wearing appropriate personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3-azidosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNPNQZOGITHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385221
Record name 3-Azidosulfonylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azidosulfonylbenzoic acid

CAS RN

15980-11-7
Record name 3-(Azidosulfonyl)benzoic acid
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Record name 3-Azidosulfonylbenzoic acid
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Record name 3-Azidosulfonylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-azidosulfonylbenzoic acid
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Synthesis routes and methods

Procedure details

In a three-necked flask fitted with stirrer and dropping funnel 65 g of sodium azide is dissolved in 900 ccs of water. While stirring and cooling till 0°-5° C a solution of 198 g of m-chlorosulphonyl-benzoic acid in 900 ccs of acetone is added dropwise. Then stirring is continued for 30 minutes whereupon the solution obtained is poured into 2 liters of water. The white precipitate formed is sucked off, washed with water and dried in vacuo. Melting point: 143° C.
Quantity
65 g
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reactant
Reaction Step One
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198 g
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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Reaction Step Three
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2 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AS Jones, T Wright, MA Smook… - Journal of applied …, 2003 - Wiley Online Library
… Udding4 treated Kraton G®, with 3-azidosulfonylbenzoic acid to attach m-carboxybenzenesulfonamide groups to the styrene units and thereby obtain a polymer with improved tensile …
Number of citations: 5 onlinelibrary.wiley.com
T Wright, AS Jones… - Journal of Applied …, 2002 - Wiley Online Library
… Udding12 treated Kraton G® with 3-azidosulfonylbenzoic acid to attach m-carboxybenzenesulfonamide groups to the styrene units and thereby obtain a polymer with improved tensile …
Number of citations: 29 onlinelibrary.wiley.com
Q Li, C Tzoganakis - 2006 - collectionscanada.gc.ca
… The mono(sulfonyl azide) used was 3azidosulfonylbenzoic acid. These functionalized hydrogenated ABA block copolymers can have good adhesive strength and can be applied in the …
Number of citations: 1 www.collectionscanada.gc.ca
BF Joaquin, O Heidi, SK Birgit - 2009 - www-old.reach24h.com
In accordance with Commission Decision 85/71/EEC1 [pursuant to Directive 92/32/EEC, the 7th amendment to Directive 67/548/EEC2 (hereinafter" the Directive") on the approximation …
Number of citations: 4 www-old.reach24h.com
C Wilrich - 2015 - researchgate.net
Einstufung von physikalischen Gefahren Page 1 Bundesanstalt für Materialforschung und -prüfung Cordula Wilrich BAuA Workshop Einstufung von Gemischen nach CLP Einstufung …
Number of citations: 2 www.researchgate.net

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